molecular formula C21H18F2N6O3 B3402656 2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone CAS No. 1060176-43-3

2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Cat. No.: B3402656
CAS No.: 1060176-43-3
M. Wt: 440.4 g/mol
InChI Key: SEMAEOLHLVNEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone features a triazolopyridazine core substituted with a furan-2-yl group at position 2. This heterocyclic scaffold is linked via a piperazine ring to an ethanone group bearing a 2,4-difluorophenoxy moiety.

Key structural attributes:

  • Triazolopyridazine core: Provides a planar, aromatic system conducive to π-π stacking interactions.
  • Piperazine linker: Enhances solubility and enables conformational flexibility.
  • 2,4-Difluorophenoxy group: Increases lipophilicity and metabolic stability compared to non-halogenated analogs .

Synthetic routes for analogous compounds involve nucleophilic substitution (e.g., α-halogenated ketones reacting with heterocyclic thiols or amines) .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O3/c22-14-3-4-16(15(23)12-14)32-13-20(30)28-9-7-27(8-10-28)19-6-5-18-24-25-21(29(18)26-19)17-2-1-11-31-17/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMAEOLHLVNEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)COC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The presence of difluorophenyl, furan, triazolo, and piperazinyl moieties contributes to its potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C20H16F2N6O2C_{20}H_{16}F_{2}N_{6}O_{2}, with a molecular weight of approximately 410.385 g/mol. The compound features multiple functional groups that enhance its biological interactions.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole component is known for its versatility in binding to different targets within biological systems.

Mode of Action

Triazole derivatives have been documented to exhibit a range of pharmacological activities such as:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Antiviral
  • Anti-inflammatory

These activities are often mediated through the inhibition of key enzymes or disruption of cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to the target molecule have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values as low as 0.99 µM against the BT-474 breast cancer cell line, indicating potent cytotoxic effects .

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has been well-documented. In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that the target compound may possess similar antimicrobial properties.

Comparative Analysis with Similar Compounds

To further understand the biological activity of the target compound, it can be compared with other triazolo derivatives and difluorophenyl compounds.

Compound TypeBiological ActivityNotable Features
Triazolo[4,3-b]pyridazine DerivativesAntibacterial, antifungalSimilar core structure
Difluorophenyl DerivativesAnticancer, anti-inflammatoryDifferent substituents

Case Studies

  • Cytotoxicity Assessment : A study evaluating various triazole derivatives found that specific modifications in the structure significantly enhanced their cytotoxicity against cancer cells . This emphasizes the importance of structural diversity in developing effective therapeutic agents.
  • Antimicrobial Screening : Another investigation into triazole-based compounds demonstrated their effectiveness against a broad spectrum of microbial strains, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Differences: Replaces the triazolopyridazine core with a triazole ring. Substitutes the furan-2-yl group with a phenylsulfonylphenyl moiety. Contains a thioether linkage instead of an ethanone-piperazine bridge.
  • Impact: The phenylsulfonyl group may improve oxidative stability but reduce cell permeability due to increased polarity.
Compound B : AZD5153 [(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one]
  • Differences :
    • Uses a piperidine ring instead of piperazine.
    • Substitutes furan-2-yl with a methoxy group.
    • Incorporates a bivalent binding motif for enhanced BRD4 inhibition.
  • Impact :
    • Piperidine’s reduced basicity compared to piperazine may alter cellular uptake.
    • Methoxy groups improve metabolic stability but reduce π-π interactions compared to furan.
    • Bivalent binding confers >100-fold potency enhancement in bromodomain inhibition.
Compound C : 2-(4-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
  • Differences: Lacks the second fluorine at the phenoxy group (4-fluoro vs. 2,4-difluoro).
  • Fewer halogen-bonding interactions may diminish target affinity.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A AZD5153 Compound C
Molecular Weight ~490 g/mol ~520 g/mol ~550 g/mol ~470 g/mol
LogP (Predicted) 3.8 4.2 3.5 3.3
Key Substituents 2,4-Difluorophenoxy, furan Phenylsulfonyl, thioether Methoxy, piperidine 4-Fluorophenoxy
Bioactivity Potential kinase/BET inhibitor Antiproliferative BRD4 inhibitor (IC50: 2 nM) Unknown
Metabolic Stability High (fluorine shielding) Moderate (thioether) High (methoxy, piperidine) Moderate (single fluorine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.